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molecular formula C19H15N3OS B8391820 1-Benzyl-1H-indole-3-carboxylic acid thiazol-2-ylamide

1-Benzyl-1H-indole-3-carboxylic acid thiazol-2-ylamide

Cat. No. B8391820
M. Wt: 333.4 g/mol
InChI Key: AAKSWQZKOBJVQY-UHFFFAOYSA-N
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Patent
US07812043B2

Procedure details

R5Br=Bromomethylbenzene; NH2A=2-aminothiazole; Indole starting material=methyl indole 3-carboxylate
[Compound]
Name
R5Br
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[NH2:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1.N1C2C(=CC=CC=2)C=C1.[NH:24]1[C:32]2[C:27](=[CH:28][CH:29]=[CH:30][CH:31]=2)[C:26]([C:33]([O:35]C)=O)=[CH:25]1>>[S:11]1[CH:12]=[CH:13][N:14]=[C:10]1[NH:9][C:33]([C:26]1[C:27]2[C:32](=[CH:31][CH:30]=[CH:29][CH:28]=2)[N:24]([CH2:2][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH:25]=1)=[O:35]

Inputs

Step One
Name
R5Br
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=NC=C1)NC(=O)C1=CN(C2=CC=CC=C12)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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